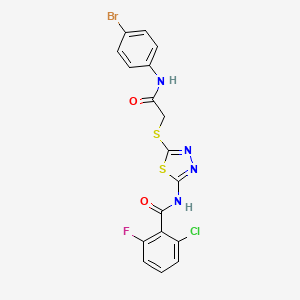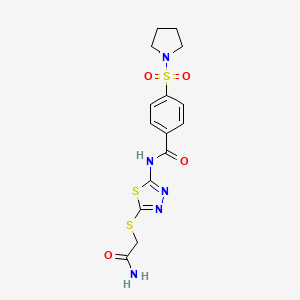![molecular formula C16H14Cl2O4 B2752376 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 428476-51-1](/img/structure/B2752376.png)
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of many drugs and toxic compounds. DEAB has been used to study the role of ALDH in various physiological and pathological processes, including cancer, stem cell biology, and drug metabolism.
Mécanisme D'action
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits ALDH activity by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to carboxylic acids, using NAD+ as a cofactor. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde binds to the NAD+ binding site of ALDH, preventing the enzyme from binding to its substrate and inhibiting its activity.
Biochemical and Physiological Effects:
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In stem cells, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit self-renewal and promote differentiation. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to modulate the expression of various genes involved in cell signaling, metabolism, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages as a research tool. It is a potent and selective inhibitor of ALDH, which allows researchers to study the role of ALDH in various biological processes. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is also relatively stable and easy to handle, making it suitable for use in various experimental settings.
However, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde also has some limitations. It is a small molecule that can easily diffuse across cell membranes, which can make it difficult to achieve selective inhibition of ALDH in specific cell types or tissues. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can also have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde and its role in various biological processes. One area of interest is the development of more selective inhibitors of ALDH, which can overcome the limitations of 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde and allow for more precise modulation of ALDH activity in specific cell types or tissues. Another area of interest is the study of the role of ALDH in drug metabolism and toxicity, which can have important implications for drug development and personalized medicine. Finally, the use of 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde as a research tool can be expanded to other areas of biology, such as development, aging, and neurobiology.
Méthodes De Synthèse
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized by reacting 3-methoxybenzaldehyde with 2-(2,5-dichlorophenoxy)ethanol in the presence of a base catalyst. The reaction yields 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde as a yellow solid, which can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been widely used in scientific research to study the role of ALDH in various biological processes. For example, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been used to study the role of ALDH in cancer stem cells. Cancer stem cells are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types. These cells are thought to be responsible for tumor initiation, progression, and recurrence. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to selectively target cancer stem cells by inhibiting their ALDH activity.
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been used to study the role of ALDH in stem cell biology. ALDH is a marker of stem cells in various tissues, including hematopoietic stem cells and neural stem cells. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been used to selectively inhibit ALDH activity in these cells, allowing researchers to study the role of ALDH in stem cell self-renewal and differentiation.
Propriétés
IUPAC Name |
4-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-16-8-11(10-19)2-5-14(16)21-6-7-22-15-9-12(17)3-4-13(15)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHZXVOTHMJIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)

![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)


![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)


